molecular formula C21H32ClNO3 B12757827 2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride CAS No. 119952-82-8

2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride

Cat. No.: B12757827
CAS No.: 119952-82-8
M. Wt: 381.9 g/mol
InChI Key: RUMDYBVGKMOGOA-UHFFFAOYSA-N
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Description

2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a propanol backbone, a bis(1-methylethyl)amino group, and a dibenzofuranyl moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride typically involves multiple steps. The initial step often includes the formation of the dibenzofuranyl moiety, followed by the introduction of the bis(1-methylethyl)amino group. The final step involves the attachment of the propanol backbone and the formation of the hydrochloride salt. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize waste. Catalysts and solvents are selected based on their efficiency and environmental impact. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride can be compared with other compounds having similar structural features, such as:
    • 2-Propanol derivatives with different substituents.
    • Dibenzofuranyl compounds with varying functional groups.
    • Amino alcohols with different alkyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

119952-82-8

Molecular Formula

C21H32ClNO3

Molecular Weight

381.9 g/mol

IUPAC Name

1-[di(propan-2-yl)amino]-3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C21H31NO3.ClH/c1-14(2)22(15(3)4)12-16(23)13-24-17-9-10-21-19(11-17)18-7-5-6-8-20(18)25-21;/h9-11,14-16,23H,5-8,12-13H2,1-4H3;1H

InChI Key

RUMDYBVGKMOGOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(COC1=CC2=C(C=C1)OC3=C2CCCC3)O)C(C)C.Cl

Origin of Product

United States

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